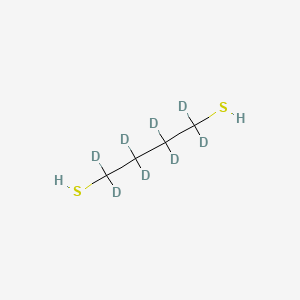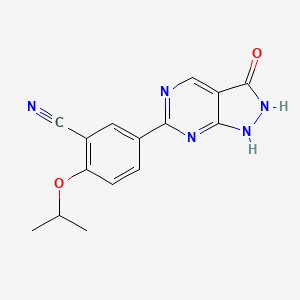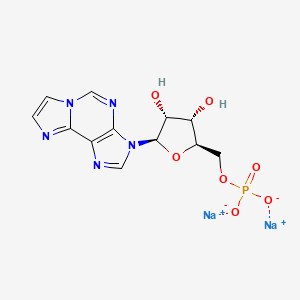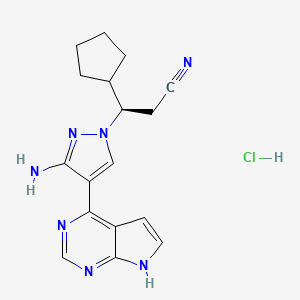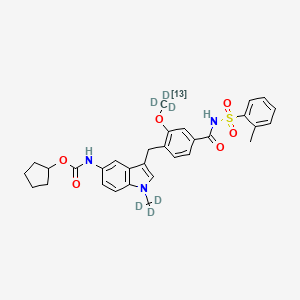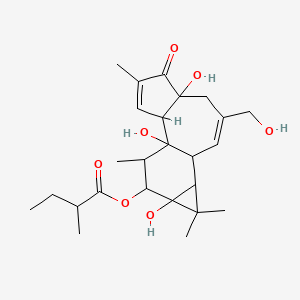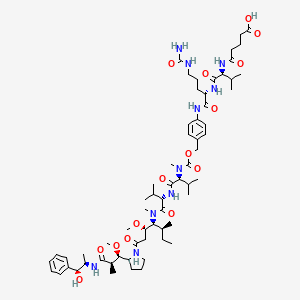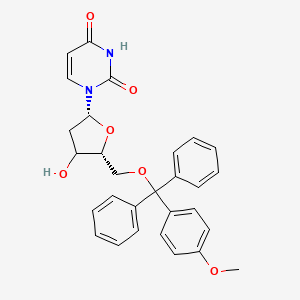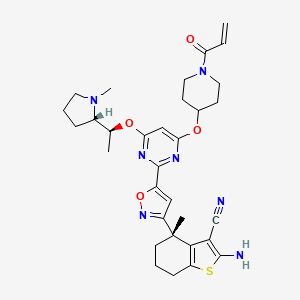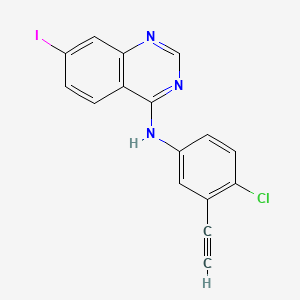
Egfr-IN-71
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-71 is a novel compound that functions as an inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various types of cancers, making it a significant target for cancer therapy .
Métodos De Preparación
The preparation of Egfr-IN-71 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Egfr-IN-71 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Egfr-IN-71 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: Employed in cell biology research to understand the role of EGFR in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers that overexpress or have mutated EGFR.
Industry: Utilized in the development of new cancer therapies and diagnostic tools
Mecanismo De Acción
Egfr-IN-71 exerts its effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the phosphorylation of specific tyrosine residues within the receptor’s intracellular domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The molecular targets and pathways involved include the Ras-Raf-MEK-ERK pathway and the PI3K-Akt pathway .
Comparación Con Compuestos Similares
Egfr-IN-71 is compared with other similar compounds such as gefitinib, erlotinib, afatinib, and osimertinib. These compounds also target EGFR but differ in their chemical structure, potency, and specificity. For example:
Gefitinib: An EGFR inhibitor that binds to the ATP-binding site of the enzyme.
Erlotinib: Similar to gefitinib but with different pharmacokinetic properties.
Afatinib: A second-generation EGFR inhibitor that irreversibly binds to the receptor.
Osimertinib: A third-generation EGFR inhibitor that is effective against T790M mutation-positive non-small cell lung cancer
This compound is unique in its specific binding affinity and inhibitory effects on EGFR, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C16H9ClIN3 |
|---|---|
Peso molecular |
405.62 g/mol |
Nombre IUPAC |
N-(4-chloro-3-ethynylphenyl)-7-iodoquinazolin-4-amine |
InChI |
InChI=1S/C16H9ClIN3/c1-2-10-7-12(4-6-14(10)17)21-16-13-5-3-11(18)8-15(13)19-9-20-16/h1,3-9H,(H,19,20,21) |
Clave InChI |
NLIGPBIDARIYKE-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=CC(=C3)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


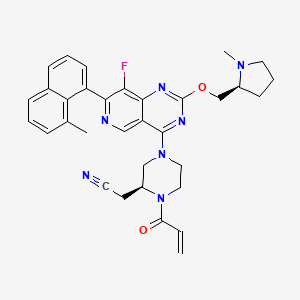
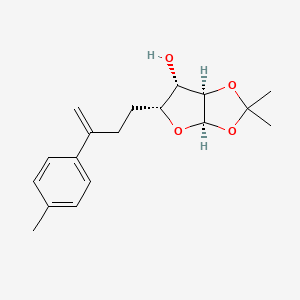
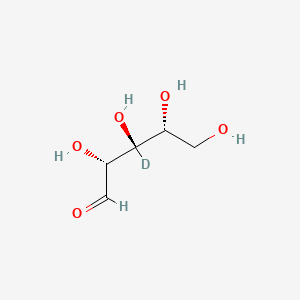
![2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12401784.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12401786.png)
